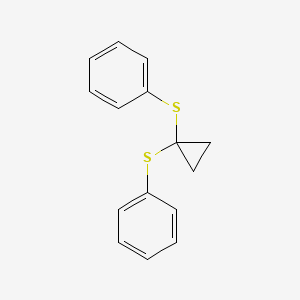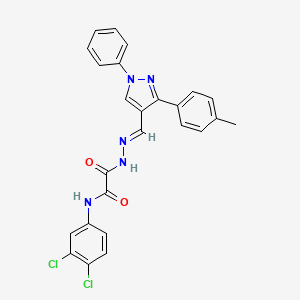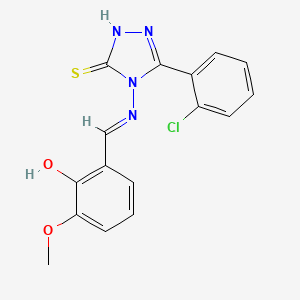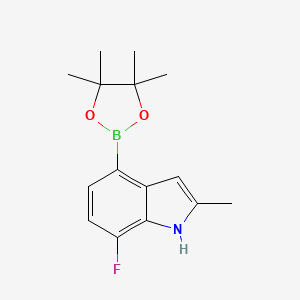
1,1-Bis(phenylthio)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE: is an organic compound with the molecular formula C15H14S2 . It is characterized by the presence of a cyclopropyl group bonded to a phenylthio group and a thiobenzene group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE typically involves the reaction of cyclopropyl thiol with phenyl thiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3) are often employed.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylthio or cyclopropylthio groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: Research into the biological activity of ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE is ongoing
Industry: In the industrial sector, ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE can be used in the synthesis of specialty chemicals and materials. Its reactivity makes it a valuable intermediate in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE involves its interaction with molecular targets through its thiol groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, affecting their function. The exact pathways and targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
- (1,1-BIS(PHENYLTHIO)ETHYL)BENZENE
- (1-CYCLOPROPYL-1-METHYL-ETHYL)-BENZENE
- (1-BROMO-2,3-DIPHENYL-2-CYCLOPROPEN-1-YL)BENZENE
Comparison: ((1-(PHENYLTHIO)CYCLOPROPYL)THIO)BENZENE is unique due to the presence of both phenylthio and cyclopropylthio groups. This dual functionality provides distinct reactivity patterns compared to similar compounds, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
69519-84-2 |
|---|---|
Molekularformel |
C15H14S2 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
(1-phenylsulfanylcyclopropyl)sulfanylbenzene |
InChI |
InChI=1S/C15H14S2/c1-3-7-13(8-4-1)16-15(11-12-15)17-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI-Schlüssel |
WVVGKDCUJUXMEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(SC2=CC=CC=C2)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12052228.png)

![3-hydroxy-N-(5-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12052236.png)

![methyl 4-({[(5-amino-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12052259.png)

![4-Chloro-2-hydroxy-5-[(E)-(4-hydroxy-3-{[4-(stearoylamino)-3-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid](/img/structure/B12052267.png)
![Isopropyl 5-[(3-fluorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B12052270.png)

![6-Hydroxy-4-oxo-N-(2-pyridinyl)-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12052286.png)



